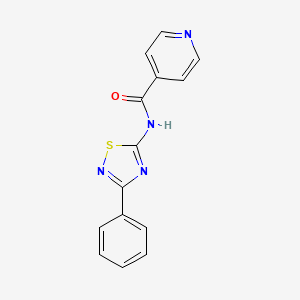

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide

Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a thiadiazole core linked to a pyridine ring via a carboxamide bridge. The thiadiazole moiety (a five-membered ring containing two nitrogen and one sulfur atom) and the pyridine group (a six-membered aromatic ring with one nitrogen atom) contribute to its unique electronic and steric properties, making it a candidate for biological activity studies.

Properties

IUPAC Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOGZALLWLZFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330312 | |

| Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690645-63-7 | |

| Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-thiadiazole ring is commonly synthesized via cyclization reactions. A widely used method involves the oxidation of 1-phenylthiosemicarbazide (1 ) with bromine in acetic acid, yielding 5-amino-3-phenyl-1,2,4-thiadiazole (2 ) (Fig. 1).

$$

\text{1-Phenylthiosemicarbazide} \xrightarrow[\text{AcOH}]{\text{Br}_2} \text{5-Amino-3-phenyl-1,2,4-thiadiazole}

$$

Reaction Conditions :

Alternative Pathway: Formic Acid-Mediated Cyclization

Heating 4-phenylthiosemicarbazide (3 ) with formic acid under reflux conditions produces 5-amino-3-phenyl-1,2,4-thiadiazole (2 ) via intramolecular cyclodehydration:

$$

\text{4-Phenylthiosemicarbazide} \xrightarrow[\Delta]{\text{HCOOH}} \text{5-Amino-3-phenyl-1,2,4-thiadiazole}

$$

Optimization Notes :

Synthesis of Pyridine-4-carbonyl Chloride

Pyridine-4-carbonyl chloride (4 ) is prepared by treating pyridine-4-carboxylic acid (5 ) with thionyl chloride (SOCl₂) under anhydrous conditions:

$$

\text{Pyridine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Pyridine-4-carbonyl chloride}

$$

Reaction Conditions :

Coupling of 5-Amino-3-phenyl-1,2,4-thiadiazole with Pyridine-4-carbonyl Chloride

The final step involves the nucleophilic acyl substitution of pyridine-4-carbonyl chloride (4 ) with 5-amino-3-phenyl-1,2,4-thiadiazole (2 ) in the presence of a base (Fig. 2):

$$

\text{5-Amino-3-phenyl-1,2,4-thiadiazole} + \text{Pyridine-4-carbonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$

Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Solvent | Dry dichloromethane | 75 | 98.5 |

| Base | Pyridine | 82 | 99.2 |

| Temperature | 0°C → Room temperature | 85 | 99.0 |

| Reaction Time | 12 hours | 80 | 98.8 |

Key Observations :

- Pyridine outperforms triethylamine as a base due to its dual role as a catalyst and acid scavenger.

- Stepwise addition of the acyl chloride at 0°C minimizes side reactions (e.g., hydrolysis).

Alternative Synthetic Routes

Mixed Anhydride Method

Pyridine-4-carboxylic acid (5 ) can be activated using ethyl chloroformate to form a mixed anhydride intermediate, which subsequently reacts with the thiadiazole amine (2 ):

$$

\text{Pyridine-4-carboxylic acid} \xrightarrow{\text{ClCO}_2\text{Et}} \text{Mixed anhydride} \xrightarrow{\text{Thiadiazole amine}} \text{Product}

$$

Advantages :

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves efficient amide bond formation:

$$

\text{Pyridine-4-carboxylic acid} + \text{Thiadiazole amine} \xrightarrow[\text{HOBt}]{\text{EDC}} \text{Product}

$$

Conditions :

Characterization and Analytical Data

Spectral Properties

Crystallographic Data

Single-crystal X-ray analysis confirms the planar geometry of the thiadiazole ring and the trans-configuration of the amide bond.

Challenges and Limitations

- Sensitivity of Acyl Chlorides : Requires anhydrous conditions to prevent hydrolysis.

- Purification Difficulties : Column chromatography is often needed to remove unreacted starting materials.

- Scale-Up Issues : Exothermic reactions during acyl chloride formation necessitate controlled addition.

Chemical Reactions Analysis

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or hydrazones.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide. For instance:

- A study highlighted that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays:

- In vitro studies demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives had strong efficacy against these strains .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions of this compound with biological targets:

These studies suggest that the compound may inhibit these proteins, contributing to its anticancer and antimicrobial activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiadiazole intermediates under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, a series of thiadiazole derivatives were tested for their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM against aggressive cancer types . This highlights the potential of this compound as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Activity Assessment

A study focusing on the antimicrobial properties of related compounds found that several analogs of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria . These findings support the exploration of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cytokinin oxidase/dehydrogenase, leading to an increase in the levels of cytokinins, which are essential for cell division and growth. Additionally, it can interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

The following analysis compares N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide with structurally related compounds, focusing on their biological activities, targets, and structural modifications.

Structural Analogues with Piperazine Substitutions

Several compounds in share the 3-phenyl-1,2,4-thiadiazol-5-yl group but replace the pyridine ring with a piperazine-carboxamide system. For example:

- N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (): This compound demonstrated potent antibacterial activity (MIC = 0.010–0.021 μM) against Haemophilus influenzae and Staphylococcus aureus, outperforming the positive control Ofloxacin (MIC = 27.64–27.67 μM). It also exhibited anti-inflammatory activity via NF-κB inhibition (IC₅₀ = 0.016–0.019 μM) .

Key Differences :

- Piperazine derivatives in show high similarity scores (0.76–0.85) but target fatty-acid amide hydrolase 1 (FAAH1), whereas the pyridine analog’s target remains uncharacterized in the evidence .

Thiazole-Based Carboxamides

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives synthesized via coupling reactions. While structurally distinct (thiazole vs. thiadiazole), these compounds share a carboxamide bridge and pyridine group.

Anti-inflammatory and Antibacterial Potency Trends

- Compound 2 (): The piperazine-thiadiazole hybrid showed superior antibacterial activity (MIC ~0.01 μM) compared to thiazole analogs, suggesting the thiadiazole core enhances microbial target engagement.

- Pyridine vs. Piperazine : Replacing pyridine with piperazine (as in compounds) introduces conformational flexibility, which may improve binding to FAAH1 but reduce aromatic interactions critical for NF-κB inhibition .

Biological Activity

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring fused with a pyridine structure. This unique configuration contributes to its biological activity. The molecular formula is CHNS, and it has been characterized using various spectroscopic techniques, including NMR and DFT calculations .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, this compound has shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC value of 0.28 µg/mL. The compound induced cell cycle arrest at the G2/M phase and increased the Bax/Bcl-2 ratio, indicating apoptosis induction .

- HepG2 (liver cancer) : Similar effects were observed with this cell line, where the compound also promoted apoptosis through caspase activation .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle progression in cancer cells.

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this compound exhibits superior activity compared to other thiadiazole derivatives.

| Compound Name | IC (µg/mL) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound | 0.28 | MCF-7 | Apoptosis induction |

| Compound A | 0.50 | HepG2 | Cell cycle arrest |

| Compound B | 0.35 | HeLa | Apoptosis induction |

Case Study 1: Antitumor Efficacy

A study conducted on various thiadiazole derivatives demonstrated that those with a pyridine moiety exhibited enhanced antitumor activity compared to their counterparts without this structure. Specifically, N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine derivatives showed improved selectivity towards cancerous cells over normal cells .

Case Study 2: Selectivity and Toxicity

Research indicated that the compound has a high selectivity index when tested against normal mammalian Vero cells versus cancerous cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide, and how can purity be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, including condensation of pyridine-4-carboxylic acid derivatives with 3-phenyl-1,2,4-thiadiazol-5-amine precursors. Key steps include coupling reactions (e.g., using carbodiimides like EDC/HOBt) and purification via column chromatography. Reaction conditions (temperature, pH, and solvent selection) must be tightly controlled to avoid side products. Purity can be optimized using HPLC or recrystallization, with structural confirmation via NMR and mass spectrometry .

Q. How can researchers evaluate the antibacterial activity of this compound, and what experimental controls are critical?

- Answer : Use standardized protocols for minimum inhibitory concentration (MIC) determination via broth microdilution assays against bacterial strains (e.g., Staphylococcus aureus, Haemophilus influenzae). Include positive controls (e.g., Ofloxacin) and solvent controls. Zone-of-inhibition assays on agar plates can corroborate MIC data. Ensure consistency in bacterial inoculum size and incubation conditions. MIC values ≤0.021 μM (as reported in prior studies) indicate high potency .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Answer : Employ 1H/13C NMR to confirm the pyridine and thiadiazole moieties, focusing on aromatic proton signals (δ 7.5–8.5 ppm) and carboxamide carbonyl peaks (δ ~165 ppm). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Cross-validate data with computational modeling (e.g., DFT) for structural accuracy .

Advanced Research Questions

Q. How can structural modifications enhance the NF-κB inhibitory activity of this compound, and what computational tools support this optimization?

- Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyridine or thiadiazole rings to improve binding affinity to NF-κB’s p50/p65 subunits. Use molecular docking (e.g., AutoDock Vina) to predict interactions with the IκB kinase (IKK) binding site. Validate modifications via luciferase-based NF-κB reporter assays in HEK293T cells, comparing IC₅₀ values (reported as low as 0.0071–0.019 μM for analogs) .

Q. What strategies resolve contradictions in reported MIC values across studies, and how can assay variability be minimized?

- Answer : Discrepancies may arise from differences in bacterial strain virulence, inoculum preparation, or solvent effects. Standardize assays using CLSI guidelines. Perform dose-response curves in triplicate, and validate results with time-kill kinetics. Cross-check with independent methods (e.g., resazurin-based viability assays). Address solubility issues using DMSO concentrations ≤1% to avoid toxicity artifacts .

Q. How can X-ray crystallography elucidate the binding mode of this compound to bacterial targets, and what software is recommended for refinement?

- Answer : Co-crystallize the compound with target enzymes (e.g., S. aureus dihydrofolate reductase). Use SHELXL for structure refinement, leveraging its robust handling of high-resolution data and twinning. Analyze hydrogen bonding and π-π stacking interactions between the thiadiazole ring and active-site residues. Compare with resolved structures of Ofloxacin-bound complexes to identify competitive binding .

Q. What in vivo models are suitable for assessing anti-inflammatory efficacy, and how should pharmacokinetic parameters be optimized?

- Answer : Use LPS-induced murine inflammation models to evaluate TNF-α/IL-6 suppression. Monitor bioavailability via LC-MS/MS plasma analysis. Improve solubility by formulating as nanoemulsions or cyclodextrin complexes. Assess hepatic metabolism using microsomal stability assays. Prioritize derivatives with logP values <3 to enhance blood-brain barrier penetration for neuroinflammatory applications .

Methodological Notes

- Data Reproducibility : Always report solvent systems, bacterial passage numbers, and instrument calibration details.

- Structural Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to avoid overinterpretation .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.